An In-depth Technical Guide to 4-Bromo-4'-nitrobiphenyl: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Bromo-4'-nitrobiphenyl: Synthesis, Properties, and Applications
Introduction: Unveiling a Key Building Block in Modern Chemistry
4-Bromo-4'-nitrobiphenyl is a pivotal intermediate in the landscape of organic synthesis, occupying a strategic position at the intersection of medicinal chemistry, materials science, and chemical biology. Its unique bifunctional nature, featuring a reactive bromine atom and a versatile nitro group on a rigid biphenyl scaffold, makes it a highly sought-after building block for the construction of complex molecular architectures. This guide provides an in-depth technical overview of 4-Bromo-4'-nitrobiphenyl, from its fundamental properties and synthesis to its critical applications, particularly in the burgeoning field of targeted protein degradation.
Identified by the CAS number 6242-98-4 , this compound serves as a cornerstone for researchers and drug development professionals aiming to leverage its distinct chemical reactivity to forge novel therapeutic agents and functional materials.[1] The strategic placement of the bromo and nitro functionalities allows for selective and sequential chemical transformations, offering a modular approach to molecular design.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 4-Bromo-4'-nitrobiphenyl is paramount for its effective utilization in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its compatibility with various analytical techniques.
Core Properties
The fundamental properties of 4-Bromo-4'-nitrobiphenyl are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source |
| CAS Number | 6242-98-4 | [1][2] |
| Molecular Formula | C₁₂H₈BrNO₂ | [1][2] |
| Molecular Weight | 278.10 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 173 °C | |
| Boiling Point | 386.9±17.0 °C (Predicted) | |
| Density | 1.521±0.06 g/cm³ (Predicted) | |
| IUPAC Name | 1-(4-bromophenyl)-4-nitrobenzene | [2] |
| Synonyms | 4-Bromo-4'-nitro-1,1'-biphenyl | [2] |
Spectroscopic Data
The structural integrity and purity of 4-Bromo-4'-nitrobiphenyl are confirmed through various spectroscopic methods. Below is a summary of its characteristic spectral data.
| Spectroscopy | Key Features |
| ¹H NMR | Spectra available through databases such as SpectraBase.[2] |
| ¹³C NMR | Spectra available through databases such as SpectraBase.[2] |
| Infrared (IR) | Spectra available, typically showing characteristic peaks for aromatic C-H, C=C, C-Br, and N-O stretching vibrations.[2] |
| Mass Spectrometry | The molecular ion peak confirms the molecular weight of the compound. |
Synthesis of 4-Bromo-4'-nitrobiphenyl: A Practical Approach
The most prevalent and efficient method for the synthesis of 4-Bromo-4'-nitrobiphenyl is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the synthesis of 4-Bromo-4'-nitrobiphenyl.
Materials:
-
1-Bromo-4-iodobenzene
-
4-Nitrophenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene and Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-bromo-4-iodobenzene and 4-nitrophenylboronic acid.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add the palladium catalyst and the base to the flask.
-
Solvent Addition: Introduce the degassed solvent system to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-4'-nitrobiphenyl.
Key Chemical Reactions and Transformations
The synthetic utility of 4-Bromo-4'-nitrobiphenyl stems from the distinct reactivity of its two functional groups, which can be manipulated to introduce further molecular complexity.
Transformations of the Bromo Group
The carbon-bromine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds.[6] These include:
-
Suzuki-Miyaura Coupling: Further reaction with a different boronic acid to generate more complex, unsymmetrical biaryl structures.
-
Heck Coupling: Reaction with an alkene to form a new carbon-carbon double bond.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine.
Transformations of the Nitro Group
The nitro group is a versatile functional handle that can be readily reduced to an amino group.[7] This transformation is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation (H₂/Pd-C). The resulting 4-bromo-4'-aminobiphenyl is a valuable intermediate for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.
Applications in Drug Discovery and Materials Science
The structural attributes of 4-Bromo-4'-nitrobiphenyl make it a valuable scaffold in several areas of chemical research, most notably in drug discovery and the development of functional materials.
A Cornerstone in PROTAC Development
One of the most significant applications of 4-Bromo-4'-nitrobiphenyl is as a building block for Proteolysis Targeting Chimeras (PROTACs).[1][8] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.[9][10]
The biphenyl core of 4-Bromo-4'-nitrobiphenyl often serves as a rigid linker component in PROTAC design.[8] The bromo and nitro functionalities provide orthogonal handles for attaching a ligand for the protein of interest and a ligand for the E3 ligase, respectively. This modularity allows for the systematic optimization of linker length and composition, which is critical for achieving potent and selective protein degradation.[9][11]
Intermediate in Pharmaceutical Synthesis
Beyond its role in PROTACs, 4-Bromo-4'-nitrobiphenyl is a key intermediate in the synthesis of a wide range of biologically active molecules.[3][7] The biphenyl motif is a common feature in many pharmaceutical agents, and the ability to functionalize both rings of this compound provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates.
Precursor for Functional Materials
The rigid, conjugated structure of the biphenyl system also makes 4-Bromo-4'-nitrobiphenyl a precursor for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3] The ability to introduce various functional groups through the bromo and nitro handles allows for the tuning of the material's electronic and photophysical properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-4'-nitrobiphenyl. It is intended for use by trained professionals in a laboratory setting.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[12] | P261, P270, P280 |
| Skin Irritation | Causes skin irritation.[12] | P264, P302+P352 |
| Eye Irritation | Causes serious eye irritation.[12] | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation.[12] | P261, P304+P340 |
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
Conclusion: A Versatile and Indispensable Synthetic Tool
4-Bromo-4'-nitrobiphenyl has firmly established itself as a versatile and indispensable building block in modern organic chemistry. Its unique combination of a rigid biphenyl scaffold and two orthogonally reactive functional groups provides chemists with a powerful platform for the synthesis of a diverse array of complex molecules. From its pivotal role in the design of next-generation therapeutics like PROTACs to its application in the development of advanced materials, the importance of 4-Bromo-4'-nitrobiphenyl in both academic and industrial research is undeniable. As the demand for more sophisticated and targeted molecules continues to grow, the utility of this remarkable compound is set to expand even further.
References
-
PubChem. 4-Bromo-4'-nitrobiphenyl. National Center for Biotechnology Information. [Link]
- He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
- Wiley-VCH. (2007).
- The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. (URL not provided)
-
PubChem. 4'-Bromo-2-nitrobiphenyl. National Center for Biotechnology Information. [Link]
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (Year not provided). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations.
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53.
- 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applic
-
Scribd. Exp 4 - Suzuki Coupling Reaction. [Link]
-
PubChem. 4-Amino-4'-nitrobiphenyl. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. 4-Bromo-4'-nitrobiphenyl, min 98%, 5 grams. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Testa, A., Hughes, S. J., & Lucas, X. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1205-1217.
-
Wikipedia. 4-Nitrobiphenyl. [Link]
-
Medicilon. PROTAC Building Blocks. [Link]
-
ResearchGate. (A) PROTAC building blocks. (B) Chemical structures of PROTACs in Phase... [Link]
-
ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
- Ng, S. W., & Tiekink, E. R. (2011). 4-Bromo-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871.
-
NIST WebBook. 4'-Bromo-2'-nitroacetanilide. [Link]
-
SpectraBase. 4-Bromo-3-nitrobiphenyl - Optional[FTIR] - Spectrum. [Link]
- Jakkampudi, S., et al. (2016).
- Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Bromo-4'-nitrobiphenyl | C12H8BrNO2 | CID 233610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. Buy 4-Bromo-4'-methoxy-2-nitrobiphenyl [smolecule.com]
- 8. alfa-labotrial.com [alfa-labotrial.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 標的タンパク質分解のための分解物ビルディングブロック [sigmaaldrich.com]
- 12. 6242-98-4 Cas No. | 4-Bromo-4'-nitrobiphenyl | Apollo [store.apolloscientific.co.uk]
